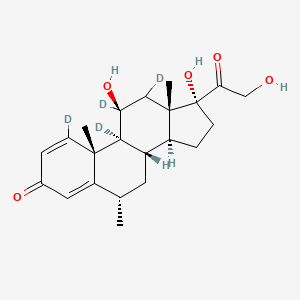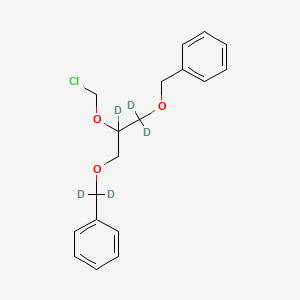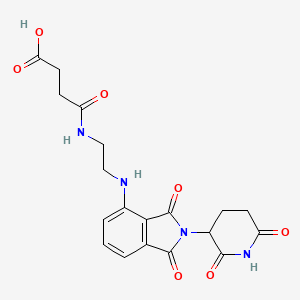
Thalidomide-C2-amido-C2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-C2-amido-C2-COOH is a compound that includes a cereblon (CRBN) ligand for the E3 ubiquitin ligase, as well as a linker. It is utilized in the development of proteolysis targeting chimeras (PROTACs), specifically for the degradation of cyclin-dependent kinases 2 and 9 (CDK2/9) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C2-amido-C2-COOH involves the incorporation of a CRBN ligand and a linker. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it generally involves the use of organic synthesis techniques to attach the CRBN ligand to the linker .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. it is likely that the compound is produced using standard organic synthesis techniques in a controlled laboratory environment, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-C2-amido-C2-COOH can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the CRBN ligand and linker
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound, which may include modified linkers or ligands .
Scientific Research Applications
Thalidomide-C2-amido-C2-COOH has several scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Studied for its role in protein degradation pathways and interactions with CRBN.
Medicine: Investigated for its potential in treating diseases by degrading specific proteins, such as CDK2/9.
Industry: Utilized in the development of new therapeutic agents and research tools .
Mechanism of Action
Thalidomide-C2-amido-C2-COOH exerts its effects by binding to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the development of PROTACs, which are designed to degrade specific target proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications in treating multiple myeloma and other conditions .
Uniqueness
Thalidomide-C2-amido-C2-COOH is unique due to its specific design for use in PROTACs, allowing for targeted protein degradation. This specificity and the ability to degrade CDK2/9 make it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O7 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20N4O7/c24-13(6-7-15(26)27)21-9-8-20-11-3-1-2-10-16(11)19(30)23(18(10)29)12-4-5-14(25)22-17(12)28/h1-3,12,20H,4-9H2,(H,21,24)(H,26,27)(H,22,25,28) |
InChI Key |
NESMQJNZCMFMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

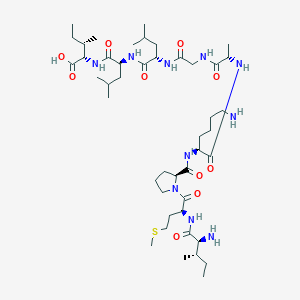
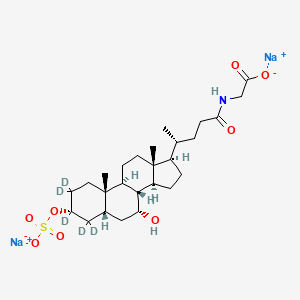
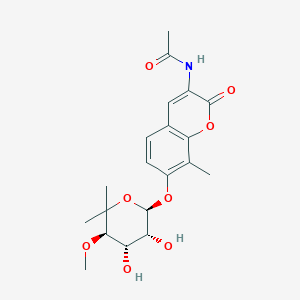
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)

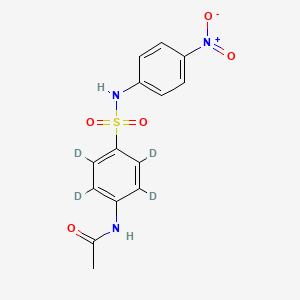
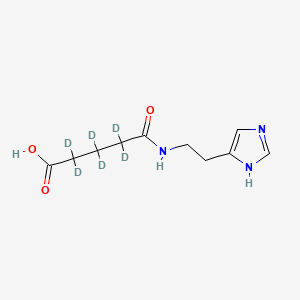
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

